
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane is a chiral epoxide compound with the molecular formula C19H38O. This compound is characterized by the presence of two 5-methylhexyl groups attached to an oxirane ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(5-methylhexyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-2,3-Bis(5-methylhexyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-Bis(5-methylhexyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-Decyl-3-(5-methylhexyl)oxirane
- cis-7,8-epoxy-2-methyloctadecane
- (7S,8R)-7,8-epoxy-2-methyloctadecane
Uniqueness
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane is unique due to its specific stereochemistry and the presence of two 5-methylhexyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers unique reactivity and selectivity in chemical reactions, as well as specific interactions with biological targets.
Propriétés
Numéro CAS |
72195-82-5 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
(2S,3R)-2,3-bis(5-methylhexyl)oxirane |
InChI |
InChI=1S/C16H32O/c1-13(2)9-5-7-11-15-16(17-15)12-8-6-10-14(3)4/h13-16H,5-12H2,1-4H3/t15-,16+ |
Clé InChI |
IEFWJLCQGNDOMJ-IYBDPMFKSA-N |
SMILES isomérique |
CC(C)CCCC[C@@H]1[C@@H](O1)CCCCC(C)C |
SMILES canonique |
CC(C)CCCCC1C(O1)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



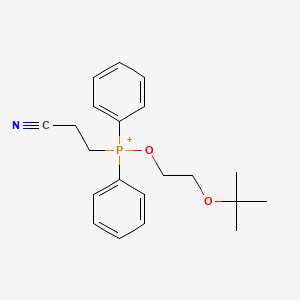

![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)


![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)

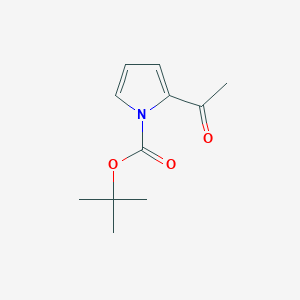
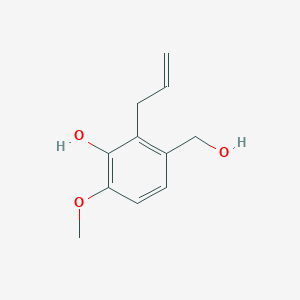
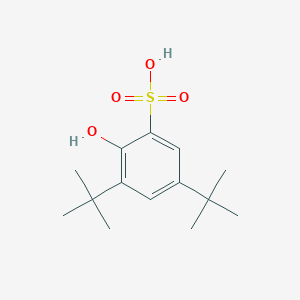

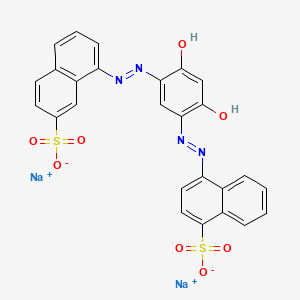
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
